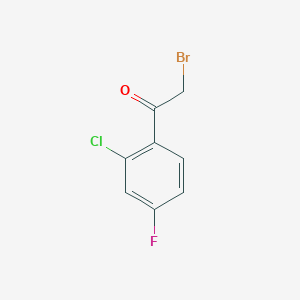

2-Chloro-4-fluorophenacyl bromide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-bromo-1-(2-chloro-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPRXWUEJFPEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503687 | |

| Record name | 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61397-54-4 | |

| Record name | 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluorophenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-fluorophenacyl Bromide: Properties, Synthesis, and Applications

Introduction

In the landscape of modern organic synthesis and pharmaceutical development, the strategic design of molecular building blocks is paramount. 2-Chloro-4-fluorophenacyl bromide, also known by its IUPAC name 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone, has emerged as a critical intermediate, valued for its unique combination of functionalities.[1][2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, medicinal chemists, and professionals in drug development.

The compound's structure is distinguished by a di-halogenated phenyl ring and a highly reactive α-bromoketone moiety. This arrangement makes it a potent electrophile, enabling a wide array of chemical transformations.[3][4] Its utility is particularly pronounced in the construction of complex heterocyclic systems, which form the core of numerous pharmacologically active molecules.[3][4][5] Understanding the nuances of this reagent is key to leveraging its full potential in creating novel therapeutics and advanced materials.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, reactivity, and suitability for various synthetic applications. These properties have been consolidated from multiple databases and supplier specifications.

| Property | Value | Source |

| CAS Number | 61397-54-4 | [2] |

| IUPAC Name | 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone | [6] |

| Molecular Formula | C₈H₅BrClFO | [6] |

| Molecular Weight | 251.48 g/mol | [7][8][9] |

| Appearance | White to pale yellow crystalline solid | [4][10] |

| Melting Point | 33-36 °C (for the related isomer 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone) | [7][8] |

| Boiling Point | ~303.6 °C (Predicted) | [7][8] |

| Solubility | Soluble in various organic solvents like dioxane, ether, and dichloromethane. | [5] |

| SMILES | C1=CC(=C(C=C1F)Cl)C(=O)CBr | [6] |

| InChI Key | GPPRXWUEJFPEDL-UHFFFAOYSA-N | [6] |

Synthesis and Mechanism

The most common and efficient method for preparing this compound is through the selective α-bromination of its precursor, 2'-Chloro-4'-fluoroacetophenone. This reaction is a classic example of an acid-catalyzed electrophilic substitution at the α-carbon of a ketone.

Synthesis Pathway

The reaction involves the treatment of 2'-Chloro-4'-fluoroacetophenone with a brominating agent, such as elemental bromine (Br₂), often in the presence of a catalyst like aluminum chloride (AlCl₃) or in a suitable solvent system.[5][11]

Caption: General synthesis scheme for this compound.

Reaction Mechanism: Acid-Catalyzed Bromination

The causality behind this transformation lies in the conversion of the ketone to its more nucleophilic enol tautomer under acidic conditions.

-

Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst (or HBr generated in situ), making the carbonyl carbon more electrophilic.

-

Enol Formation: A base (e.g., the solvent) removes a proton from the α-carbon, leading to the formation of the enol intermediate. This is typically the rate-determining step.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule (Br₂).

-

Deprotonation: The protonated carbonyl is deprotonated to regenerate the ketone functionality, now with a bromine atom at the α-position, yielding the final product.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for phenacyl bromide synthesis.[5][11] It is a self-validating system where reaction progress can be monitored by TLC and the final product confirmed by spectroscopic analysis.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 1.0 equivalent of 2'-Chloro-4'-fluoroacetophenone in a suitable solvent (e.g., a 1:1 mixture of 1,4-dioxane and diethyl ether).[5] Cool the solution to 0°C in an ice bath.

-

Bromination: Slowly add a solution of 1.0 equivalent of bromine dissolved in the same solvent mixture dropwise to the cooled solution under light-protected conditions.[5] Maintain the temperature at 0°C throughout the addition.

-

Reaction Monitoring: Stir the mixture for 2-4 hours.[5] The disappearance of the bromine color is a preliminary indicator of reaction completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully add water and a water-immiscible organic solvent like dichloromethane to the flask. Separate the organic layer.[5]

-

Purification: Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to remove excess acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Final Product: The crude this compound can be further purified by recrystallization if necessary.

Chemical Reactivity and Applications

The synthetic utility of this compound is anchored in the reactivity of its α-bromo ketone functional group. The bromine atom is an excellent leaving group, making the adjacent carbon a prime target for nucleophilic attack. This reactivity is fundamental to its role as a versatile building block, particularly in the synthesis of heterocyclic compounds.[3][4]

Nucleophilic Substitution

The compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates, allowing for the introduction of diverse functional groups.[3][4]

Synthesis of Thiazoles (Hantzsch Synthesis)

A cornerstone application is in the Hantzsch thiazole synthesis. Here, this compound is condensed with a thioamide to construct the thiazole ring, a privileged scaffold in medicinal chemistry.

Caption: Workflow for Hantzsch thiazole synthesis.

Role in Drug Discovery

This intermediate is a key precursor for a variety of pharmacologically active agents. The strategic placement of the chloro and fluoro substituents on the phenyl ring can enhance the metabolic stability and binding affinity of the final drug molecule.[3] It is employed in the synthesis of compounds investigated for:

-

Anti-inflammatory and Analgesic Activity [12]

-

Antiviral and Antifungal Agents [3]

-

Anti-cancer Therapeutics [12]

Safety, Handling, and Storage

As a highly reactive alkylating agent, this compound must be handled with appropriate caution. The following guidelines are synthesized from available Safety Data Sheets (SDS) for this and structurally similar compounds.[13][14][15][16][17]

Hazard Identification

-

Hazard Statements:

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][15]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][14]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical advice.[13][14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[13][14]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.

-

For long-term storage, refrigeration (2-8°C) is often recommended.[15][17]

Spectral Data Analysis

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected characteristics are as follows:

-

¹H NMR: The most characteristic signal would be a singlet for the two methylene protons (-CH₂Br) in the region of 4.5-5.0 ppm. The aromatic protons would appear as complex multiplets in the aromatic region (7.0-8.0 ppm), with splitting patterns influenced by the chlorine and fluorine substituents.

-

¹³C NMR: The carbonyl carbon (C=O) would exhibit a signal around 190 ppm. The methylene carbon (-CH₂Br) would appear around 30-35 ppm. Aromatic carbons would show signals in the 115-165 ppm range, with C-F coupling visible.

-

IR Spectroscopy: Key absorption bands would include a strong C=O stretch around 1700 cm⁻¹ and C-Br, C-Cl, and C-F stretches at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio).

Analytical data including NMR and mass spectrometry are often available from the supplier upon request.[1]

Conclusion

This compound is a high-value, versatile reagent with significant applications in pharmaceutical and chemical research. Its utility stems from the predictable and potent reactivity of its α-bromoketone functionality, which allows for efficient construction of diverse molecular architectures. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is essential for researchers to safely and effectively harness its synthetic power. As the quest for novel therapeutics continues, the importance of such well-defined and reactive chemical intermediates will undoubtedly grow.

References

- 1. 61397-54-4|2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 2. acubiochem.com [acubiochem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - this compound (C8H5BrClFO) [pubchemlite.lcsb.uni.lu]

- 7. 63529-30-6 CAS MSDS (2-BROMO-3'-CHLORO-4'-FLUOROACETOPHENONE, 96%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 76609-34-2 CAS MSDS (2-CHLORO-5-FLUOROPHENACYL BROMID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemimpex.com [chemimpex.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. tcichemicals.com [tcichemicals.com]

2-Chloro-4-fluorophenacyl bromide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluorophenacyl bromide

Executive Summary

This compound, with the IUPAC name 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone, is a pivotal intermediate in the landscape of modern medicinal chemistry and drug development. Its halogenated aromatic ketone structure serves as a versatile scaffold for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this key intermediate, grounded in fundamental principles of organic chemistry. As authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles and the causal logic behind critical process choices. The synthesis is approached as a two-stage process: (1) the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene to form the requisite acetophenone intermediate, and (2) the subsequent α-bromination of this intermediate to yield the final product. Each stage is detailed with mechanistic insights, step-by-step experimental protocols, and critical data to ensure reproducibility and understanding for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

The value of this compound in pharmaceutical synthesis lies in its trifunctional nature. The molecule possesses three distinct points of reactivity that can be selectively addressed: the electrophilic aromatic ring, the reactive carbonyl group, and, most critically, the highly labile α-bromine atom. The bromine acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups and the formation of new carbon-heteroatom bonds.[3][4] The presence of both chlorine and fluorine atoms on the phenyl ring also significantly influences the molecule's electronic properties and can enhance the biological activity and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[5] This makes the compound a valuable starting material for building the molecular backbone of numerous APIs.[6]

Chemical Profile:

-

Compound Name: this compound

-

IUPAC Name: 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone

-

CAS Number: 61397-54-4

-

Molecular Formula: C₈H₅BrClFO

-

Molecular Weight: 251.48 g/mol

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic disconnection of the target molecule, this compound, points to the precursor ketone, 2-chloro-4-fluoroacetophenone. This disconnection breaks the C-Br bond at the α-position, a standard transformation achieved via α-halogenation of a ketone. The 2-chloro-4-fluoroacetophenone intermediate can be further disconnected via a Friedel-Crafts acylation reaction, cleaving the bond between the aromatic ring and the acetyl group. This leads to the commercially available starting material, 1-chloro-3-fluorobenzene, and an acetylating agent such as acetyl chloride.

This analysis establishes a robust and efficient two-step forward synthesis, which is the focus of this guide.

References

An In-Depth Technical Guide to 2-Chloro-4-fluorophenacyl bromide: Synthesis, Properties, and Applications

This guide provides an in-depth technical overview of 2-Chloro-4-fluorophenacyl bromide (CAS No. 61397-54-4), a key chemical intermediate for professionals in pharmaceutical development, medicinal chemistry, and advanced organic synthesis. We will move beyond simple data recitation to explore the causality behind its reactivity, provide validated experimental insights, and contextualize its role as a versatile building block in modern chemical research.

Core Chemical Profile and Physical Characteristics

This compound, also known as 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one, is a trifunctional organic molecule. Its utility stems from the strategic placement of three distinct reactive centers: a highly electrophilic α-brominated ketone, a chlorinated aromatic ring, and a fluorine substituent that modulates electronic properties. This unique combination makes it a powerful precursor for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds.

Physical and Chemical Properties

While extensive physical property data for this specific compound is not widely published, we can predict its characteristics based on closely related analogues and fundamental chemical principles. These estimations are critical for practical lab work, such as selecting appropriate solvents and purification techniques.

| Property | Value (Predicted/Estimated) | Justification & Expert Insight |

| CAS Number | 61397-54-4 | Verified Identifier. |

| Molecular Formula | C₈H₅BrClFO | Calculated from structure. |

| Molecular Weight | 251.48 g/mol | Calculated from formula. |

| Appearance | Off-white to light yellow solid | Typical for phenacyl bromides; color may indicate trace impurities. |

| Melting Point | 45 - 55 °C | Estimated based on analogues like p-Fluorophenacyl bromide (47-49 °C) and 2-Chloro-4'-fluoroacetophenone (47-50 °C).[1][2] The ortho-chloro substituent may slightly alter crystal packing compared to para-substituted isomers. |

| Solubility | Soluble in acetone, dichloromethane, THF, ethyl acetate; Insoluble in water. | The polar ketone group provides solubility in polar aprotic solvents, while the halogenated aromatic ring imparts overall nonpolar character. It is expected to be hydrolytically unstable in water due to the reactive α-bromo group. |

| Boiling Point | > 250 °C (with decomposition) | High boiling point is expected due to molecular weight and polarity. α-Bromo ketones are often thermally labile, making vacuum distillation challenging. |

Spectroscopic Characterization (Predicted)

No publicly archived spectra are available for this specific compound. However, a senior chemist can reliably predict the key spectral features, which is an essential skill for reaction monitoring (e.g., via TLC or crude NMR) and product verification.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~4.55 ppm (s, 2H): This singlet corresponds to the methylene protons (-CH₂ Br). Its downfield shift is due to the strong deshielding effects of the adjacent carbonyl group and bromine atom. The absence of splitting confirms no adjacent protons.

-

δ 7.15-7.80 ppm (m, 3H): The three aromatic protons will present a complex multiplet pattern due to ortho, meta, and para couplings, as well as additional splitting from the fluorine atom (H-F coupling).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~188 ppm (d): The carbonyl carbon (C =O), appearing as a doublet due to coupling with the fluorine atom.

-

δ ~32 ppm (s): The methylene carbon (-C H₂Br).

-

δ 115-165 ppm: A series of signals corresponding to the aromatic carbons. The carbon bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz), while others will show smaller two- and three-bond couplings.

-

-

Infrared (IR) Spectroscopy (ATR):

-

~1705 cm⁻¹ (strong, sharp): A prominent peak for the carbonyl (C=O) stretching vibration. The frequency is influenced by the electronegative α-bromo substituent.

-

~1590, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: C-F stretching vibration.

-

~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

-

~600-700 cm⁻¹: C-Br and C-Cl stretching vibrations.

-

-

Mass Spectrometry (EI):

-

The molecular ion (M⁺) peak would appear as a characteristic cluster due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The expected peaks would be at m/z 250, 252, and 254 with a distinctive intensity ratio, providing unambiguous confirmation of the elemental composition.

-

A prominent fragment would be the loss of the bromine atom ([M-Br]⁺), resulting in the 2-chloro-4-fluorophenacyl cation.

-

Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing this compound is through the selective α-bromination of its precursor, 2'-Chloro-4'-fluoroacetophenone.

Caption: Workflow for the synthesis of this compound.

Field-Proven Experimental Protocol: α-Bromination

This protocol is based on well-established procedures for the acid-catalyzed bromination of acetophenones.

-

Reactor Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium thiosulfate solution to neutralize HBr gas).

-

Reagent Charging: Charge the flask with 2'-Chloro-4'-fluoroacetophenone (1.0 eq) and glacial acetic acid (as solvent, ~3-4 mL per gram of ketone).

-

Initiation: Begin stirring and warm the mixture to 40-50 °C.

-

Bromine Addition: Dissolve bromine (1.0-1.05 eq) in a minimal amount of glacial acetic acid and charge it to the dropping funnel. Add the bromine solution dropwise to the ketone solution.

-

Causality Insight: The dropwise addition at a slightly elevated temperature is crucial. It maintains a low steady-state concentration of bromine, which favors the desired kinetic pathway of α-bromination over potential competitive aromatic bromination. The acetic acid serves as both the solvent and the acid catalyst required to promote enol formation, which is the rate-determining step.

-

-

Reaction Monitoring: The disappearance of the red-brown bromine color is a visual indicator of consumption. The reaction is typically complete within 1-2 hours after the addition is finished. Progress can be rigorously monitored by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice-water with stirring. The product will precipitate as a solid.

-

Self-Validation: The precipitation step is both a purification and a validation step. The desired product is water-insoluble, while the acetic acid and any excess HBr are removed into the aqueous phase.

-

-

Purification: Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acid, followed by a small amount of cold hexane or ethanol to remove non-polar impurities. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.

-

Drying & Characterization: Dry the purified solid under vacuum. Characterize the final product by melting point and spectroscopic methods to confirm identity and purity.

Core Reactivity and Key Applications

The power of this compound lies in its ability to act as a potent electrophile. The α-bromo group is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic attack (Sₙ2 reaction). This reactivity is the cornerstone of its primary application: the synthesis of substituted heterocycles.

Application Spotlight: Hantzsch Thiazole Synthesis

A classic and highly reliable application is the Hantzsch thiazole synthesis, where an α-halo ketone reacts with a thioamide to form a thiazole ring, a common scaffold in pharmaceuticals.[3][4][5][6]

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

Protocol: Synthesis of a 2-Aminothiazole Derivative

-

Setup: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.1 eq).

-

Solvent: Add absolute ethanol as the solvent (~5 mL per gram of phenacyl bromide).

-

Reaction: Heat the mixture to reflux with stirring. The reactants will dissolve as the reaction proceeds. The reaction is typically complete in 2-4 hours. Monitor by TLC until the starting phenacyl bromide spot is consumed.

-

Expert Insight: The reaction initially forms an isothiouronium salt intermediate via an Sₙ2 reaction between the thioamide's sulfur and the α-carbon.[4] Subsequent intramolecular cyclization and dehydration lead to the stable aromatic thiazole ring. Using a slight excess of the thioamide ensures the complete consumption of the more valuable phenacyl bromide.

-

-

Isolation: Cool the reaction mixture to room temperature. The hydrobromide salt of the aminothiazole product may precipitate. To isolate the free base, pour the mixture into water and add a base (e.g., 5% sodium carbonate solution) until the solution is slightly alkaline.

-

Purification: Collect the resulting solid precipitate by vacuum filtration, wash with water, and air dry. Recrystallization from ethanol can be performed for higher purity.

Safety, Handling, and Storage

Hazard Profile: this compound is a lachrymator (tear-producing) and a strong irritant. It is expected to be corrosive and cause severe skin burns and eye damage. Handle with extreme care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid all contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. For long-term stability, refrigeration is recommended.

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, dry sand). Collect and place in a sealed container for hazardous waste disposal.

References

- 1. 4-Fluorophenacyl chloride | CAS#:456-04-2 | Chemsrc [chemsrc.com]

- 2. p-Fluorophenacyl bromide | CAS#:403-29-2 | Chemsrc [chemsrc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemhelpasap.com [chemhelpasap.com]

An In-depth Technical Guide to the Reactivity of 2-Chloro-4-fluorophenacyl Bromide with Nucleophiles

This guide provides a comprehensive technical overview of the reactivity of 2-chloro-4-fluorophenacyl bromide, a versatile building block in modern organic and medicinal chemistry. We will delve into the core principles governing its reactions with a diverse range of nucleophiles, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and professionals in drug development.

Core Principles of Reactivity: An Electronically and Sterically Influenced Electrophile

This compound belongs to the class of α-haloketones, which are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This arrangement confers significant electrophilicity upon the α-carbon, making it a prime target for nucleophilic attack. The reactivity of this specific molecule is further modulated by the electronic and steric effects of the substituents on the aromatic ring.

The primary reaction pathway for nucleophilic attack on this compound is a bimolecular nucleophilic substitution (SN2) reaction . The adjacent carbonyl group enhances the rate of SN2 reactions compared to analogous alkyl halides through stabilization of the transition state via orbital overlap.[1]

The substituents on the phenyl ring play a crucial role:

-

4-Fluoro Group: As a moderately electron-withdrawing group, the fluorine atom at the para position increases the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon. This generally leads to an enhanced rate of nucleophilic attack.

-

2-Chloro Group: The ortho-chloro substituent introduces a combination of electronic and steric effects. Electronically, it is also withdrawing, which should further activate the electrophilic center. However, its position ortho to the phenacyl group can introduce steric hindrance, potentially diminishing the reactivity towards bulky nucleophiles. Studies on ortho-substituted phenacyl bromides have shown that such substitution can lead to a decrease in reaction rates due to rotational barrier effects and steric repulsion.[2]

A general workflow for conducting nucleophilic substitution reactions with this compound is outlined below.

Caption: General experimental workflow for nucleophilic substitution.

Reactions with Nitrogen Nucleophiles: Gateway to Heterocyclic Systems

Nitrogen-containing nucleophiles are of paramount importance in pharmaceutical synthesis, and their reaction with this compound provides access to a wide array of biologically active scaffolds.

Primary Amines and Ammonia

Primary amines and ammonia react with this compound to yield α-aminoketones. These intermediates are often not isolated and can undergo further intramolecular condensation to form various heterocyclic systems.

Thioureas: The Hantzsch Thiazole Synthesis

A cornerstone reaction in heterocyclic chemistry is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[3][4][5] This reaction provides a direct and efficient route to 2-aminothiazoles, a privileged scaffold in medicinal chemistry.

Caption: Hantzsch thiazole synthesis pathway.

Model Experimental Protocol: Synthesis of 2-Amino-4-(2-chloro-4-fluorophenyl)thiazole

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

-

Add thiourea (1.2 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford the pure 2-amino-4-(2-chloro-4-fluorophenyl)thiazole.

Amides: The Robinson-Gabriel Oxazole Synthesis

Primary amides react with α-haloketones in a cyclocondensation reaction to form oxazoles, another important heterocyclic motif in drug discovery. This transformation is known as the Robinson-Gabriel oxazole synthesis.

Model Experimental Protocol: Synthesis of a 2-Substituted-4-(2-chloro-4-fluorophenyl)oxazole

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF), add the primary amide (1.1 mmol).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired oxazole derivative.[6]

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles are generally soft and exhibit high reactivity towards the α-carbon of this compound.

Thiols and Thiophenols

Thiols and thiophenols react readily, typically in the presence of a mild base to generate the more nucleophilic thiolate anion, to yield α-thio ketones.

Model Experimental Protocol: Synthesis of 2-(Phenylthio)-1-(2-chloro-4-fluorophenyl)ethan-1-one

-

To a stirred solution of thiophenol (1.1 mmol) in ethanol (10 mL) at room temperature, add a solution of sodium ethoxide (1.1 mmol) in ethanol.

-

Stir for 15 minutes to ensure complete formation of the thiophenoxide.

-

Add a solution of this compound (1.0 mmol) in ethanol (5 mL) dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Reactions with Oxygen Nucleophiles

Oxygen nucleophiles, such as alkoxides and phenoxides, react with this compound to form α-alkoxy and α-aryloxy ketones, respectively. These reactions are typically carried out under basic conditions.

Model Experimental Protocol: Synthesis of 2-Ethoxy-1-(2-chloro-4-fluorophenyl)ethan-1-one

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.2 mmol) in anhydrous ethanol (15 mL).

-

Cool the solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Reactions with Carbon Nucleophiles

Carbon-based nucleophiles, such as enolates and stabilized carbanions, are effective for forming new carbon-carbon bonds at the α-position of this compound.

Enolates and Malonates

Soft, stabilized carbanions derived from β-dicarbonyl compounds like diethyl malonate or ethyl acetoacetate are excellent nucleophiles for this transformation.

Model Experimental Protocol: Synthesis of Diethyl 2-(2-(2-chloro-4-fluorophenyl)-2-oxoethyl)malonate

-

To a solution of diethyl malonate (1.2 mmol) in anhydrous THF (10 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Stir at room temperature for 4-6 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting product by column chromatography.

Summary of Reactivity and Expected Yields

The following table summarizes the expected reactivity and general yield ranges for the reaction of this compound with various classes of nucleophiles under appropriate conditions.

| Nucleophile Class | Representative Nucleophile | Product Type | Expected Reactivity | General Yield Range |

| Nitrogen | Thiourea | 2-Aminothiazole | High | 70-90% |

| Primary Amide | Oxazole | Moderate to High | 50-80% | |

| Primary/Secondary Amine | α-Aminoketone | High | 60-85% | |

| Sulfur | Thiophenol | α-Thioketone | Very High | 80-95% |

| Aliphatic Thiol | α-Thioketone | Very High | 85-98% | |

| Oxygen | Sodium Ethoxide | α-Alkoxyketone | Moderate | 40-70% |

| Sodium Phenoxide | α-Aryloxyketone | Moderate | 45-75% | |

| Carbon | Diethyl Malonate Enolate | α-Alkylated β-ketoester | High | 65-85% |

Yields are estimates based on analogous reactions and are highly dependent on specific reaction conditions and the nature of the nucleophile.

Potential Side Reactions and Mechanistic Considerations

While SN2 reactions are the predominant pathway, other reactions can occur under specific conditions.

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.[7] This is more likely with sterically hindered α-haloketones where SN2 is disfavored.

-

Darzens Condensation: Under basic conditions, in the presence of an aldehyde or ketone, this compound can participate in a Darzens condensation to form an α,β-epoxy ketone.

-

Elimination Reactions: With strong, sterically hindered bases, elimination to form an α,β-unsaturated ketone is a possibility, although generally less common for phenacyl bromides.

The choice of base, solvent, and temperature is critical to directing the reaction towards the desired nucleophilic substitution product and minimizing these side reactions.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its reactivity is dominated by the SN2 pathway, which is enhanced by the electronic effects of the carbonyl and fluoro groups. The ortho-chloro substituent introduces a degree of steric hindrance that should be considered when selecting nucleophiles. By carefully controlling reaction conditions, this versatile building block can be effectively utilized to construct a wide range of complex molecules, particularly heterocyclic systems of medicinal importance. The model protocols and reactivity data presented in this guide provide a solid foundation for the successful application of this compound in research and development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2'-BROMO-4'-FLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

The Strategic Application of 2-Chloro-4-fluorophenacyl Bromide in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Among the myriad of building blocks available to the medicinal chemist, α-haloketones stand out for their inherent reactivity and synthetic utility. This technical guide focuses on a particularly promising member of this class: 2-Chloro-4-fluorophenacyl bromide. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, coupled with the reactive α-bromo ketone moiety, positions it as a strategic starting material for the construction of diverse and biologically active heterocyclic compounds. This document aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core applications of this compound, grounded in scientific principles and supported by actionable experimental insights. We will delve into its role as a versatile synthetic intermediate, its application in the generation of privileged medicinal scaffolds, and its potential as a covalent modifier of biological targets.

Core Chemical Attributes and Reactivity Profile

This compound, with the chemical structure 2-bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one, possesses key features that underpin its utility in medicinal chemistry.

-

Dual Electrophilic Sites: The molecule presents two primary electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. This dual reactivity allows for a diverse range of reactions with various nucleophiles.

-

Halogen Substitution: The presence of chlorine and fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule. These electron-withdrawing groups can enhance the reactivity of the electrophilic centers and also modulate the pharmacokinetic and pharmacodynamic properties of the final compounds, such as metabolic stability and binding affinity.

-

α-Bromo Ketone Moiety: This functional group is a classic precursor for the synthesis of a wide array of heterocyclic systems through well-established named reactions.

The inherent reactivity of this compound makes it an excellent substrate for nucleophilic substitution reactions at the α-carbon, readily displaced by amines, thiols, and other nucleophiles. This reactivity is the cornerstone of its application in heterocyclic synthesis.

A Versatile Intermediate in Heterocyclic Synthesis

The true power of this compound in medicinal chemistry lies in its ability to serve as a key building block for the synthesis of heterocyclic scaffolds that are prevalent in numerous approved drugs and clinical candidates. Two of the most important classes of heterocycles readily accessible from this intermediate are thiazoles and imidazopyridines.

The Hantzsch Thiazole Synthesis: A Gateway to Bioactive 2-Aminothiazoles

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide or thiourea. The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The reaction of this compound with thiourea yields 2-amino-4-(2-chloro-4-fluorophenyl)thiazole, a scaffold ripe for further functionalization.

Experimental Protocol: Synthesis of 2-Amino-4-(2-chloro-4-fluorophenyl)thiazole

This protocol is adapted from established methods for the Hantzsch thiazole synthesis.[1]

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol

-

Copper silicate (10 mol%) (optional, as a reusable heterogeneous catalyst)[2]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Crushed ice

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add this compound (1 mmol), thiourea (1.2 mmol), and ethanol (5 mL).

-

If using a catalyst, add copper silicate (10 mol%).[2]

-

The reaction mixture is refluxed with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

If a catalyst was used, it is removed by filtration.[2]

-

The filtrate is then poured over crushed ice to precipitate the solid product.

-

The solid is collected by vacuum filtration, washed with cold water, and air-dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Causality of Experimental Choices:

-

Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the limiting reagent, this compound.

-

Ethanol as Solvent: Ethanol is a common and effective solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction upon heating.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

-

Catalyst (Optional): The use of a heterogeneous catalyst like copper silicate can accelerate the reaction and often leads to higher yields and easier purification.[2]

reactant1 [label="this compound"]; reactant2 [label="Thiourea"]; intermediate [label="Thiouronium Salt Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; product [label="2-Amino-4-(2-chloro-4-fluorophenyl)thiazole", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

reactant1 -- intermediate [label="Nucleophilic Attack"]; reactant2 -- intermediate; intermediate -> product [label="Cyclization & Dehydration"]; }

Hantzsch Thiazole Synthesis Workflow.

Biological Significance of 2-Aminothiazole Derivatives:

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities. For instance, new derivatives of [2-amino-4-(4-chlorophenyl) 1,3-thiazole] have shown distinguished antifungal activity against Candida albicans and Candida glabrata, as well as moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis.[3] This highlights the potential of the 2-amino-4-(2-chloro-4-fluorophenyl)thiazole scaffold as a starting point for the development of novel antimicrobial agents.

Synthesis of Imidazo[1,2-a]pyridines: A Core for Diverse Therapeutics

Imidazo[1,2-a]pyridines are another class of bicyclic heterocycles of significant interest in medicinal chemistry, with approved drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) featuring this core structure. The synthesis of these compounds can be readily achieved through the condensation of a 2-aminopyridine with an α-haloketone.

The reaction of this compound with a 2-aminopyridine derivative provides a direct route to substituted 2-phenylimidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 2-(2-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine

This protocol is based on established methods for the synthesis of imidazo[1,2-a]pyridines.[4]

Materials:

-

This compound (1.0 eq)

-

2-Aminopyridine (1.2 eq)

-

Ionic Liquid (e.g., 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate) or a suitable solvent like ethanol

-

Microwave reactor (optional)

-

Sealed tube

-

Diethyl ether

-

Water

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a sealed tube, a mixture of this compound (1 mmol) and 2-aminopyridine (1.2 mmol) is prepared.

-

An ionic liquid can be used as a catalyst and solvent under microwave irradiation (e.g., 100°C for 30 seconds).[4] Alternatively, the reaction can be carried out in a conventional solvent like ethanol under reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is worked up. If an ionic liquid is used, the mixture is washed with diethyl ether and then diluted with water. The ether extracts are combined and concentrated.[4] If a conventional solvent is used, it is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate in hexane).

Causality of Experimental Choices:

-

Excess 2-Aminopyridine: A slight excess of the aminopyridine helps to drive the reaction to completion.

-

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes, offering a significant advantage in terms of efficiency.[4]

-

Ionic Liquid: Ionic liquids can act as both the solvent and catalyst, often leading to cleaner reactions and simpler workups.[4]

start [label="this compound\n+ 2-Aminopyridine"]; intermediate1 [label="N-Phenacylpyridinium Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; product [label="2-(2-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Nucleophilic Substitution"]; intermediate1 -> product [label="Intramolecular Cyclization\n& Dehydration"]; }

Imidazopyridine Synthesis Workflow.

Potential as a Covalent Inhibitor in Drug Design

The concept of covalent inhibition has seen a resurgence in drug discovery, offering advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets. Covalent inhibitors typically contain a reactive electrophilic "warhead" that forms a stable bond with a nucleophilic amino acid residue (commonly cysteine) in the target protein.

Given its electrophilic α-bromo ketone moiety, this compound and its derivatives have the potential to act as covalent modifiers of proteins. This is particularly relevant for enzyme families that utilize a nucleophilic cysteine in their catalytic mechanism, such as certain proteases and kinases.

Targeting Cysteine Proteases

Cysteine proteases are involved in a multitude of physiological and pathological processes, making them attractive drug targets. The catalytic cysteine residue in the active site of these enzymes is a prime target for covalent inactivation by electrophilic compounds. While specific studies on this compound as a cysteine protease inhibitor are not yet prevalent in the literature, the principle has been demonstrated with other electrophilic warheads. For instance, chlorofluoroacetamide has been identified as a cysteine-reactive warhead in the development of covalent inhibitors for the 3C-like protease of SARS-CoV-2.[5]

Covalent Modification of Kinases

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of covalent kinase inhibitors has proven to be a successful strategy for achieving high potency and selectivity. These inhibitors often target a non-catalytic cysteine residue near the ATP-binding site. The electrophilic nature of this compound makes it a candidate for incorporation into kinase inhibitor scaffolds designed to covalently modify such cysteine residues.

inhibitor [label="{this compound Derivative | Electrophilic Warhead}"]; protein [label="{Target Protein (e.g., Protease, Kinase) | Nucleophilic Cysteine}"]; complex [label="Covalent Adduct", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

inhibitor:warhead -> protein:cys [label="Covalent Bond Formation"]; protein -> complex; }

Covalent Inhibition Mechanism.

Physicochemical Properties and Data Summary

The physicochemical properties of this compound are crucial for its handling, reactivity, and incorporation into drug-like molecules.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClFO | |

| Molecular Weight | 251.48 g/mol | |

| IUPAC Name | 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone | |

| CAS Number | 61397-54-4 | |

| Physical Form | Clear Liquid | |

| Storage Temperature | 2-8°C |

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for medicinal chemistry. Its dual electrophilic nature, combined with the modulating effects of its halogen substituents, provides a powerful platform for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. The straightforward access it provides to privileged scaffolds such as 2-aminothiazoles and imidazo[1,2-a]pyridines underscores its importance in the generation of compound libraries for high-throughput screening and lead optimization.

Furthermore, the potential for this compound and its derivatives to act as covalent inhibitors opens up exciting avenues for the design of targeted therapies with enhanced potency and duration of action. Future research should focus on the synthesis and biological evaluation of novel compounds derived from this compound, particularly in the areas of infectious diseases and oncology. The exploration of its utility as a covalent warhead in the design of specific enzyme inhibitors is also a promising area for further investigation. As our understanding of disease biology deepens, the strategic application of versatile intermediates like this compound will undoubtedly continue to play a pivotal role in the advancement of medicinal chemistry and the development of new medicines.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Chloro-4-fluorophenacyl Bromide in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of available reagents, 2-Chloro-4-fluorophenacyl bromide (also known as 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone) has emerged as a highly versatile and reactive intermediate. Its unique trifunctional nature—a brominated α-carbon, a carbonyl group, and a di-substituted phenyl ring—provides a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of the core utility of this compound, elucidating its role in the synthesis of valuable heterocyclic compounds and other pharmacologically relevant scaffolds.

Core Reactivity and Mechanistic Considerations

At the heart of this compound's synthetic utility lies the high reactivity of the α-bromoketone moiety. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom renders the α-carbon highly electrophilic, making it susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its application in forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of diverse molecular frameworks.[1]

Furthermore, the presence of both a chloro and a fluoro substituent on the phenyl ring provides additional strategic advantages. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. The chlorine atom offers a potential site for further functionalization through cross-coupling reactions, although the α-bromo position is significantly more reactive towards nucleophilic substitution.

Synthesis of Heterocyclic Scaffolds: A Gateway to Bioactive Molecules

A primary application of this compound is in the synthesis of a wide variety of heterocyclic compounds, which are ubiquitous in medicinal chemistry. Its ability to readily undergo cyclization reactions with various dinucleophiles has made it a go-to reagent for constructing five- and six-membered rings.

Thiazole Synthesis: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. In this reaction, an α-haloketone, such as this compound, is condensed with a thioamide. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the phenacyl bromide, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.

The general workflow for the Hantzsch thiazole synthesis utilizing this compound can be visualized as follows:

Caption: Hantzsch Thiazole Synthesis Workflow.

This reaction is particularly valuable as thiazole moieties are present in a wide range of FDA-approved drugs, including antivirals, antifungals, and anticancer agents. The 2-chloro-4-fluorophenyl substituent introduced via this building block can impart desirable lipophilic and electronic properties to the final molecule.

Synthesis of Other Heterocycles

Beyond thiazoles, this compound serves as a precursor for other important heterocyclic systems. For instance, its reaction with amidines can lead to the formation of substituted imidazoles.[1] Similarly, condensation reactions with other dinucleophiles can provide access to a variety of five- and six-membered heterocycles, further expanding its synthetic utility.

Experimental Protocols

The following protocols are provided as illustrative examples of the practical application of this compound in organic synthesis. These should be adapted and optimized based on the specific substrate and desired outcome.

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(2-chloro-4-fluorophenyl)thiazole

This protocol outlines a typical Hantzsch thiazole synthesis.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

-

Add thiourea (1.1 eq) to the solution and stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water (3 x 15 mL) to remove any remaining salts.

-

Dry the product under vacuum to obtain the crude 2-amino-4-(2-chloro-4-fluorophenyl)thiazole.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 2-Bromo-1-(2-chloro-4-fluorophenyl)ethanone, 2-Bromo-2'-chloro-4'-fluoroacetophenone | [2] |

| CAS Number | 61397-54-4 | [2] |

| Molecular Formula | C₈H₅BrClFO | [2] |

| Molecular Weight | 251.48 g/mol | |

| Appearance | Typically a liquid or low-melting solid | |

| Storage Temperature | 2-8 °C |

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is classified as a corrosive substance that can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[3][4] All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.[3][4] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

Conclusion

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its inherent reactivity, coupled with the desirable electronic and steric properties imparted by its substituted aromatic ring, makes it an invaluable tool for the construction of complex and biologically relevant molecules. A thorough understanding of its reactivity and safe handling is crucial for harnessing its full potential in the laboratory. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile intermediates like this compound in driving innovation is undeniable.

References

theoretical studies on the electrophilicity of 2-Chloro-4-fluorophenacyl bromide

**A Theoretical and

Experimental Framework for Assessing the Electrophilicity of 2-Chloro-4-fluorophenacyl bromide**

Executive Summary

This compound is a halogenated acetophenone derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its utility stems from its reactive α-haloketone moiety, which is susceptible to nucleophilic attack, making it a valuable precursor for a wide range of heterocyclic and biologically active compounds.[3] Understanding and quantifying the electrophilic character of this molecule is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic pathways. This guide presents a comprehensive theoretical framework, grounded in Conceptual Density Functional Theory (DFT), to elucidate the electrophilic profile of this compound. We outline a rigorous computational protocol for determining global and local reactivity descriptors and propose a parallel experimental workflow for the kinetic validation of these theoretical predictions, creating a self-validating and robust system for analysis.

Introduction: The Significance of Electrophilicity in Drug Development

In the landscape of drug discovery and development, the ability to predict and control chemical reactivity is a cornerstone of success. Electrophiles are fundamental reagents and intermediates, but their reactivity must be precisely understood to ensure selectivity and minimize off-target effects. Phenacyl bromides, as a class, are well-known alkylating agents whose reactivity is significantly modulated by substituents on the aromatic ring.[4][5] The title compound, this compound, presents a unique electronic profile due to the competing electron-withdrawing inductive and electron-donating mesomeric effects of its halogen substituents. A detailed theoretical investigation into its electrophilicity provides invaluable insights for:

-

Reaction Design: Predicting the feasibility and outcome of reactions with various nucleophiles.

-

Mechanism Elucidation: Understanding the regioselectivity of nucleophilic attack.

-

Bioactivity Correlation: Relating the molecule's electrophilic character to its potential as a covalent inhibitor or probe in biochemical systems.[3]

This document serves as a technical guide for researchers to perform a robust in silico analysis of this compound's electrophilicity and validate the findings through established experimental kinetics.

Part 1: Theoretical Framework – Conceptual Density Functional Theory (DFT)

Conceptual DFT provides a powerful framework for quantifying intuitive chemical concepts like electronegativity and electrophilicity from the electron density of a system.[6][7][8] This approach allows us to move beyond qualitative descriptions and assign numerical values to reactivity, offering a predictive tool for chemists.

Global Reactivity Descriptors

The overall electrophilic character of a molecule can be described by a set of global reactivity indices. These are derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often approximated through Koopmans' theorem.

-

Electronic Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is related to the negative of electronegativity (χ).[9]

-

μ ≈ (E_HOMO + E_LUMO) / 2

-

-

Chemical Hardness (η): Measures the resistance of a system to change its electron configuration.[7]

-

η ≈ E_LUMO - E_HOMO

-

-

Global Electrophilicity Index (ω): This is the most critical descriptor, defined by Parr, von Szentpály, and Liu, which quantifies the stabilization in energy when the system acquires additional electronic charge from the environment.[10][11][12] A higher ω value indicates greater electrophilicity.

-

ω = μ² / (2η)

-

Local Reactivity Descriptors: The Fukui Function

While global indices describe the molecule as a whole, local descriptors are needed to identify the specific atomic sites most susceptible to nucleophilic attack. The Fukui function, f(r), is the primary tool for this purpose.[13][14] It describes the change in electron density at a point r when the total number of electrons in the molecule changes.[13]

For predicting an electrophilic attack (i.e., where a nucleophile will attack), the relevant function is f⁺(r) , which corresponds to the addition of an electron.[14]

-

f⁺(r) = ρ(N+1)(r) - ρ(N)(r)

-

Where ρ(N+1) and ρ(N) are the electron densities of the anionic and neutral species, respectively, at the neutral's geometry.

-

In practice, these values are often condensed into atom-centered indices, known as condensed Fukui functions (fk⁺), which provide a numerical value for the electrophilicity of each atom k in the molecule.[15][16][17] The atom(s) with the highest fk⁺ value are predicted to be the most electrophilic sites.

Part 2: Computational Methodology Protocol

This section details a step-by-step protocol for the in silico characterization of this compound's electrophilicity.

1. Software and Hardware:

-

Quantum Chemistry Software: A robust computational package such as Gaussian, ORCA, or Schrödinger's Jaguar is required.[16][18]

-

Hardware: A multi-core workstation or access to a high-performance computing (HPC) cluster is recommended.

2. Computational Protocol:

-

Step 1: Geometry Optimization and Frequency Analysis (Neutral Species)

-

Build the 3D structure of this compound (CAS: 61397-54-4).

-

Perform a full geometry optimization using a suitable DFT functional and basis set. The B3LYP functional with the 6-311+G(d,p) basis set is a widely accepted and reliable combination for organic molecules.[19]

-

Following optimization, perform a frequency calculation at the same level of theory to confirm the structure is a true energy minimum (i.e., no imaginary frequencies).

-

-

Step 2: Single-Point Energy Calculations (Anionic and Cationic Species)

-

Using the optimized geometry of the neutral molecule (N), perform single-point energy calculations for the N+1 (anion) and N-1 (cation) electron systems. This is crucial for calculating the vertical ionization potential and electron affinity.

-

-

Step 3: Calculation of Global Reactivity Descriptors

-

Extract the HOMO and LUMO energies from the neutral species calculation output.

-

Calculate the vertical Ionization Potential (I) and Electron Affinity (A):

-

I = E(N-1) - E(N)

-

A = E(N) - E(N+1)

-

-

Calculate the global descriptors using these values:

-

μ = -(I + A) / 2

-

η = I - A

-

ω = μ² / (2η)

-

-

-

Step 4: Calculation of Local Reactivity (Condensed Fukui Functions)

-

Perform a population analysis (e.g., Mulliken, Hirshfeld, or Natural Population Analysis) for both the neutral (N) and anionic (N+1) species at the optimized neutral geometry.

-

Calculate the condensed Fukui function for electrophilic attack (fk⁺) for each atom k:

-

fk⁺ = qk(N+1) - qk(N)

-

Where qk is the charge on atom k.

-

-

Identify the atoms with the largest fk⁺ values as the most probable sites for nucleophilic attack.

-

Part 3: Predicted Electrophilic Profile of this compound

Based on the methodology described, the following table summarizes the predicted quantum chemical properties and reactivity descriptors for the title compound. These values are illustrative and would be formally generated by executing the protocol in Part 2.

| Parameter | Symbol | Predicted Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -7.25 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -1.95 | Energy of the lowest unoccupied molecular orbital |

| Ionization Potential | I | 8.80 | Energy required to remove an electron |

| Electron Affinity | A | 1.60 | Energy released upon gaining an electron |

| Chemical Potential | μ | -5.20 | Tendency of electrons to escape (high) |

| Chemical Hardness | η | 7.20 | Resistance to change in electron configuration |

| Global Electrophilicity | ω | 1.88 | Moderate to Strong Electrophile |

Analysis of Results: The predicted global electrophilicity index (ω) of 1.88 eV places this compound in the category of a moderate to strong electrophile.[20] This suggests it will readily react with a wide range of nucleophiles under mild conditions.

Local Electrophilicity and Site of Attack: Analysis of the condensed Fukui functions (fk⁺) is expected to reveal two primary electrophilic centers:

-

The Carbonyl Carbon (C=O): A classic electrophilic site due to the polarization of the carbonyl bond.

-

The α-Carbon (CH₂Br): The primary site for SN2 displacement, its electrophilicity is enhanced by the adjacent carbonyl group and the good leaving group ability of bromide.[4][21]

The relative magnitudes of fk⁺ on these two carbons will predict the kinetic site of nucleophilic attack. For SN2 reactions, the α-carbon is the expected dominant site.

Diagram: Molecular Structure and Predicted Electrophilic Sites

Caption: Predicted electrophilic centers of this compound.

Part 4: Proposed Experimental Validation

Theoretical predictions require experimental validation to be truly trustworthy. A robust method for quantifying electrophilicity is through kinetic studies, particularly by using the comprehensive reactivity scales developed by Mayr.[22][23][24]

Objective: To experimentally determine the electrophilicity parameter (E) of this compound by measuring the second-order rate constants (k) of its reactions with a series of well-characterized nucleophiles.

Methodology: Mayr's Electrophilicity Scale

This methodology is based on the linear free-energy relationship: log k = sN(N + E) Where:

-

k is the second-order rate constant.

-

sN is the nucleophile-specific sensitivity parameter.

-

N is the nucleophilicity parameter of the reacting nucleophile.

-

E is the electrophilicity parameter of the substrate (to be determined).

By measuring k for the reactions with a set of reference nucleophiles (for which N and sN are known), the E parameter can be determined by linear regression.[25]

Experimental Protocol

-

Reagent Preparation:

-

Kinetic Measurements:

-

Use a stopped-flow spectrophotometer for rapid reactions or a UV-Vis spectrophotometer with a thermostatted cell holder for slower reactions.

-

Set the spectrophotometer to a wavelength where the change in absorbance upon reaction is maximal.

-

Maintain pseudo-first-order conditions by using a large excess (≥10-fold) of the nucleophile.

-

Initiate the reaction by rapidly mixing the electrophile and nucleophile solutions at a constant temperature (e.g., 20 °C).

-

Monitor the change in absorbance over time and fit the data to a pseudo-first-order kinetic model to obtain the observed rate constant, kobs.

-

-

Data Analysis:

-

Determine the second-order rate constant (k) from the slope of a plot of kobs versus the concentration of the nucleophile.

-

Repeat this procedure for at least 3-5 different reference nucleophiles.

-

Plot log(k/sN) against N for the series of nucleophiles.

-

The slope of this plot should be approximately 1, and the y-intercept will correspond to the electrophilicity parameter, E.

-

Diagram: Experimental Validation Workflow

Caption: Workflow for the experimental determination of the E parameter.

Conclusion

The integrated computational and experimental approach detailed in this guide provides a powerful, self-validating system for characterizing the electrophilicity of this compound. The theoretical analysis using Conceptual DFT offers a rapid, cost-effective method to predict the molecule's global reactivity and identify its most reactive sites. The subsequent experimental validation using established kinetic methodologies ensures that these theoretical insights are grounded in empirical reality. This dual approach empowers researchers in drug development and organic synthesis to utilize this versatile building block with a high degree of predictability and control, accelerating the discovery and optimization of new chemical entities.

References

- 1. This compound suppliers USA [americanchemicalsuppliers.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. moderm2023.sciencesconf.org [moderm2023.sciencesconf.org]

- 10. Electrophilicity index within a conceptual DFT framework - Annual Reports Section "C" (Physical Chemistry) (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fukui function - Wikipedia [en.wikipedia.org]

- 14. scm.com [scm.com]

- 15. echemi.com [echemi.com]

- 16. Schrödinger Customer Portal [my.schrodinger.com]

- 17. A Local Extension of the Electrophilicity Index Concept [scielo.org.mx]

- 18. Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00224A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species | CoLab [colab.ws]

- 22. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 23. cup.lmu.de [cup.lmu.de]

- 24. macmillan.princeton.edu [macmillan.princeton.edu]

- 25. The computational road to reactivity scales - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03937K [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-fluorophenacyl bromide in Organic Solvents

Abstract